molecular formula C17H17NO5 B3598260 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2H-chromen-2-one

3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2H-chromen-2-one

Cat. No.: B3598260
M. Wt: 315.32 g/mol
InChI Key: DGEIUCYPNBJPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,4-Dioxa-8-azaspiro[45]dec-8-ylcarbonyl)-2H-chromen-2-one is a complex organic compound characterized by its unique spirocyclic structure

Chemical Reactions Analysis

3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2H-chromen-2-one can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-15(18-7-5-17(6-8-18)21-9-10-22-17)13-11-12-3-1-2-4-14(12)23-16(13)20/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEIUCYPNBJPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2H-chromen-2-one
Reactant of Route 4
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.